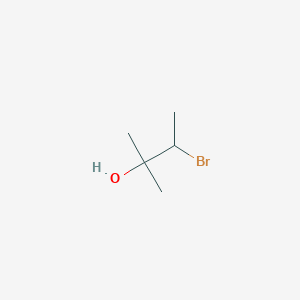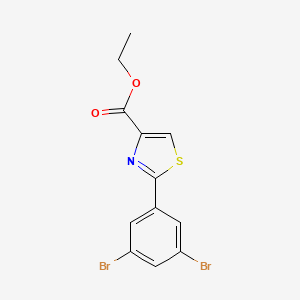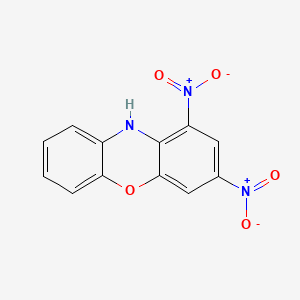![molecular formula C7H12F3NO2 B1654769 (2S)-3-甲基-2-[(2,2,2-三氟乙基)氨基]丁酸 CAS No. 271592-91-7](/img/structure/B1654769.png)
(2S)-3-甲基-2-[(2,2,2-三氟乙基)氨基]丁酸
描述
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid is a compound that features a trifluoroethyl group attached to an amino acid backbone. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity, stability, and interactions with biological systems.
科学研究应用
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: Studied for its interactions with enzymes and proteins, often using fluorine NMR spectroscopy to probe these interactions.
Medicine: Investigated for its potential use in drug development due to the unique properties imparted by the trifluoroethyl group, which can enhance metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity or thermal stability
作用机制
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to detail its mode of action. The presence of a trifluoroethyl group could potentially influence the compound’s interactions with its targets, possibly enhancing binding affinity or altering the conformation of target proteins .
Pharmacokinetics
The trifluoroethyl group could potentially affect these properties, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability .
Result of Action
The molecular and cellular effects of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict its potential effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid. For instance, the compound’s ionization state and thus its ability to interact with targets could be affected by pH .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid typically involves the reaction of a suitable amino acid derivative with 2,2,2-trifluoroethylamineThe protecting group is then removed to yield the final product .
Industrial Production Methods
Industrial production of this compound can involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process may also involve the use of catalysts and specific reaction conditions to ensure high purity and minimal by-products .
化学反应分析
Types of Reactions
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or trifluoroethanol (TFE) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoroethyl functionality.
2,2,2-Trifluoroethylisatin ketimine: Another compound featuring the trifluoroethyl group, used in organic synthesis.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A related compound used in various chemical reactions .
Uniqueness
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid is unique due to its specific amino acid backbone combined with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications. Its ability to undergo a variety of chemical reactions and its potential use in drug development further highlight its uniqueness .
属性
IUPAC Name |
3-methyl-2-(2,2,2-trifluoroethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-4(2)5(6(12)13)11-3-7(8,9)10/h4-5,11H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRYPNRAJJRLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656078 | |
| Record name | N-(2,2,2-Trifluoroethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271592-91-7 | |
| Record name | N-(2,2,2-Trifluoroethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one](/img/structure/B1654691.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one](/img/structure/B1654692.png)


![4-chloro-N-[(4-methylphenyl)diazenyl]aniline](/img/structure/B1654695.png)
![4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile](/img/structure/B1654703.png)




![5-[(2,4-Dinitrophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B1654709.png)
